molecular formula C12H22O10S B104359 Thiodigalactoside CAS No. 51555-87-4

Thiodigalactoside

カタログ番号 B104359
CAS番号: 51555-87-4
分子量: 358.36 g/mol
InChIキー: SYKYBMOFPMXDRQ-ZFDCCPEWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiodigalactoside (TDG) is a solid compound that belongs to the dihexoses . These are disaccharides containing two hexose carbohydrates . TDG is known to target galectin-1, heat-labile enterotoxin b chain, neurocan core protein, and lactose permease . It is a potent inhibitor of galectin-1 (GAL1) and has shown potential in various studies .


Synthesis Analysis

TDG synthesis involves a one-pot de-silylation and glycosyl thiol alkylation with a glycosyl halide . A focused library of aromatic 3-triazolyl-1-thiogalactosides targeting their core site for binding of galactose and a subsite on its non-reducing side has been designed and synthesized .


Molecular Structure Analysis

The molecular structure of TDG is represented by the chemical formula C12H22O10S . Its molecular weight is 358.36 .


Chemical Reactions Analysis

TDG has been used in various chemical reactions. For instance, it has been used in the oxidation of anilides, which occurs through two consecutive electron-transfer processes separated by a chemical deprotonation .


Physical And Chemical Properties Analysis

TDG is a solid compound . Its empirical formula is C12H22O10S and it has a molecular weight of 358.36 .

科学的研究の応用

Inhibition of Galectin-3

Specific Scientific Field

Biochemistry and Molecular Biology

Application Summary

TDG has been used as a high-potency inhibitor of Galectin-3, a protein involved in many cellular functions, including cell-cell adhesion, cell-matrix interactions, macrophage activation, and apoptosis .

Methods of Application

TDG was attached to Bovine Serum Albumin (BSA) to create multivalent versions of the potent TDG inhibitors . A polyethylene glycol (PEG)-spacer was introduced between the TDG and the protein scaffold to maintain appropriate accessibility for an adequate galectin interaction .

Results or Outcomes

The conjugate with a moderate density of 19 conjugated TDGs was identified as one of the most potent multivalent Gal-3 inhibitors so far, with a clear demonstration of the benefit of a multivalent ligand presentation .

Potential Inhibitors of the Human-Galectin-3 Protein

Specific Scientific Field

Pharmaceutical Chemistry

Application Summary

TDG derivatives modified with different aromatic substituents have been synthesized and investigated as potential inhibitors of the Human-Galectin-3 (hGal-3) protein .

Methods of Application

An optimized procedure was used for the synthesis of the novel 3,3’-di-O-(quinoline-2-yl)methyl)-TDG and three other known, symmetric 3,3’-di-O-TDG derivatives . The interaction strength of these derivatives with the target protein (hGal-3) was determined using competition Saturation Transfer Difference (STD) NMR spectroscopy .

Results or Outcomes

Based on the dissociation constant (Kd) values determined, the (naphthalen-2-yl)methyl, the (quinolin-2-yl)methyl, and the benzyl derivatives bind to hGal-3 94, 30, and 24 times more strongly than TDG . Additional binding forces, cation–π interactions between the arginine residues in the binding pocket of the protein and the aromatic groups of the ligands, have been established as significant features .

特性

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKYBMOFPMXDRQ-ZFDCCPEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiodigalactoside

CAS RN

80441-61-8, 51555-87-4
Record name Thiodigalactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080441618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiodigalactoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04396
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiodigalactoside
Reactant of Route 2
Thiodigalactoside
Reactant of Route 3
Thiodigalactoside
Reactant of Route 4
Thiodigalactoside
Reactant of Route 5
Thiodigalactoside
Reactant of Route 6
Thiodigalactoside

Citations

For This Compound
1,380
Citations
BA Salameh, I Cumpstey, A Sundin, H Leffler… - Bioorganic & medicinal …, 2010 - Elsevier
… As LacNAc and thiodigalactoside are far superior to galactose as natural ligands for galectins, three LacNAc and eight thiodigalactoside derivatives carrying triazoles at the galactose C3…
Number of citations: 138 www.sciencedirect.com
A Belaich, P Simonpietri, JP Belaich - Journal of Biological Chemistry, 1976 - Elsevier
… thiodigalactoside into the vesicles. It was concluded that such membrane vesicles which are in a de-energized state are able to bind thiodigalactoside … binding of thiodigalactoside onto …
Number of citations: 18 www.sciencedirect.com
PJ Franco, JA Eelkema, RJ Brooker - Journal of Biological Chemistry, 1989 - Elsevier
In the current study, lactose permease mutants were isolated which exhibited an enhanced recognition for maltose (an a-glucoside) but a diminished recognition for thiodigalactoside, …
Number of citations: 34 www.sciencedirect.com
K Peterson, R Kumar, O Stenström… - Journal of medicinal …, 2018 - ACS Publications
… Herein, we report thiogalactoside and thiodigalactoside derivatives carrying one or two mono- to trifluorinated 3-(4-aryl-1,2,3-triazol-1-yl) moieties at thiodigalactoside C3 and C3′ …
Number of citations: 84 pubs.acs.org
H van Hattum, HM Branderhorst, EE Moret… - Journal of Medicinal …, 2013 - ACS Publications
Inhibitors for galectin-1 and -3 were synthesized from thiodigalactoside and lactosamine by derivatization of the galactose C3. Introduction of 4-phenyl-1H-1,2,3-triazol-1-yl substituents …
Number of citations: 85 pubs.acs.org
I Cumpstey, A Sundin, H Leffler… - Angewandte …, 2005 - Wiley Online Library
… Thiodigalactoside 3 has … thiodigalactoside 3 as ligands.[8b] The galactose residues bind identically in subsite C for the two disaccharides, and in subsiteD, the Gal of thiodigalactoside …
Number of citations: 195 onlinelibrary.wiley.com
M Van Scherpenzeel, EE Moret, L Ballell… - …, 2009 - Wiley Online Library
… inhibitors,31 based on thiodigalactoside, as the starting point … Free thiodigalactoside has a K d of 43 μM. Attachment of an … a series of ester derivatives of thiodigalactoside 1.39, 40 After …
J St-Gelais, C Leclerc, D Giguère - Carbohydrate Research, 2022 - Elsevier
In this work, we report the first synthesis of fluorinated thiodigalactoside analogues. We used tri-isopropylsilyl thioglycosides as masked glycosyl thiol nucleophiles for the elaboration of …
Number of citations: 2 www.sciencedirect.com
K Ito, SA Scott, S Cutler, LF Dong, J Neuzil… - Angiogenesis, 2011 - Springer
Cancer cells produce galectin-1 as a tumor promoting protein. Thiodigalactoside (TDG) as a non-metabolised small drug, is shown to suppress tumor growth by inhibiting multiple …
Number of citations: 110 link.springer.com
AJ Cagnoni, J Kovensky, ML Uhrig - The Journal of Organic …, 2014 - ACS Publications
Herein, we describe the design and synthesis of a novel family of hydrolytically stable glycoclusters bearing thiodigalactoside (TDG) analogues as recognition elements of β-galactoside …
Number of citations: 43 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。